Fluticasone propionate-17beta-carboxylic acid

Catalog No.
S635492
CAS No.
65429-42-7
M.F
C₂₄H₃₀F₂O₆
M. Wt
452.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluticasone propionate-17beta-carboxylic acid

CAS Number

65429-42-7

Product Name

Fluticasone propionate-17beta-carboxylic acid

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid

Molecular Formula

C₂₄H₃₀F₂O₆

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C24H30F2O6/c1-5-19(29)32-24(20(30)31)12(2)8-14-15-10-17(25)16-9-13(27)6-7-21(16,3)23(15,26)18(28)11-22(14,24)4/h6-7,9,12,14-15,17-18,28H,5,8,10-11H2,1-4H3,(H,30,31)/t12-,14+,15+,17+,18+,21+,22+,23+,24+/m1/s1

InChI Key

DEDYNJVITFVPOG-CQRCZTONSA-N

SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)O

Synonyms

(6α,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)-androsta-1,4-diene-17-carboxylic Acid;

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)O

Isomeric SMILES

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)O

The exact mass of the compound Fluticasone propionate-17beta-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Androstenes - Androstadienes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fluticasone propionate-17beta-carboxylic acid (CAS 65429-42-7), also designated as Fluticasone Propionate EP Impurity A or GR36264, is the primary circulating and inactive metabolite of the potent corticosteroid fluticasone propionate. Formed in vivo via the CYP3A4-mediated hydrolysis of the parent drug's S-fluoromethyl carbothioate group, this compound features a highly specific fluorinated steroid backbone terminating in a carboxylic acid moiety [1]. In industrial and clinical procurement, it is an indispensable reference material for two critical workflows: the chromatographic impurity profiling of fluticasone API batches during pharmaceutical manufacturing, and the bioanalytical quantification of patient adherence in pharmacokinetic (PK) studies where the parent API is too rapidly cleared to be reliably measured.

Generic substitution with parent fluticasone propionate, structurally similar corticosteroids (like budesonide), or crude degradation mixtures fundamentally fails in both quality control and bioanalytical applications. In clinical monitoring, parent fluticasone propionate exhibits an oral bioavailability of less than 1% and is rapidly cleared from systemic circulation, making direct quantification prone to false negatives; only the specific 17beta-carboxylic acid metabolite provides a stable, highly concentrated target for LC-MS/MS adherence assays[1]. Furthermore, in API manufacturing, regulatory guidelines require exact structural matches for system suitability testing; substituting this specific impurity standard with a generic analog prevents the accurate baseline resolution and mass spectrometric calibration required to certify API purity and shelf-life stability.

Glucocorticoid Receptor Binding Affinity and Pharmacodynamic Inactivity

In vitro assays utilizing human lung cytosol preparations demonstrate that fluticasone propionate-17beta-carboxylic acid is pharmacologically inactive, exhibiting approximately 2000-fold less affinity for the glucocorticoid receptor compared to the parent fluticasone propionate [1]. This massive reduction in binding affinity confirms that the CYP3A4-mediated cleavage of the S-fluoromethyl carbothioate group abolishes target engagement.

Evidence DimensionGlucocorticoid receptor binding affinity
Target Compound Data~1/2000th the affinity of parent API
Comparator Or BaselineFluticasone propionate (Parent API)
Quantified Difference~2000-fold reduction in receptor affinity
ConditionsIn vitro human lung cytosol binding assay

Proves the metabolite's pharmacological inactivity, ensuring that its accumulation in PK models does not confound the safety or HPA-axis suppression profiles of the active drug.

Mass Spectrometric Differentiation for Bioanalytical Assays

For sub-pg/mL quantification in human plasma, fluticasone propionate-17beta-carboxylic acid demonstrates a distinct mass-to-charge (m/z) transition of 453.3 → 293.2 in positive ionization mode, which is completely resolved from the parent fluticasone propionate transition of 501.1 → 293.2 [1]. This distinct mass signature, combined with differential retention times on C18 columns, allows for simultaneous, interference-free extraction and quantification using solid-phase extraction.

Evidence DimensionPrecursor-to-product ion transition (m/z)
Target Compound Datam/z 453.3 → 293.2
Comparator Or BaselineFluticasone propionate (m/z 501.1 → 293.2)
Quantified Difference47.8 amu difference in precursor ion mass
ConditionsUPLC-MS/MS, positive ionization mode, human plasma matrix

Enables the design of highly selective multiplexed LC-MS/MS assays essential for clinical adherence monitoring and metabolic clearance studies.

Systemic Detectability vs. Parent API in Pharmacokinetic Models

Following administration, parent fluticasone propionate is subject to near-complete first-pass metabolism, resulting in an oral bioavailability of <1% and peak plasma concentrations often falling below 10 pg/mL. In contrast, the 17beta-carboxylic acid metabolite is the predominant circulating species and accounts for 3% to 40% of fecal excretion [1].

Evidence DimensionIn vivo systemic detectability and excretion
Target Compound DataPrimary circulating species; 3-40% of fecal excretion
Comparator Or BaselineFluticasone propionate (<1% oral bioavailability; negligible intact excretion)
Quantified DifferenceOrders of magnitude higher systemic/excretory persistence
ConditionsIn vivo human pharmacokinetic and metabolic clearance monitoring

Dictates that buyers must procure the metabolite standard, rather than the parent API, to successfully monitor systemic exposure and patient adherence in clinical trials.

Pharmaceutical Impurity Profiling and Batch Release

Utilized as the official European Pharmacopoeia (EP) Impurity A reference standard, this compound is critical for validating stability-indicating HPLC and UPLC assays. It ensures baseline resolution from the active pharmaceutical ingredient (API), allowing manufacturers to accurately quantify degradation products and certify the purity of fluticasone propionate inhalers and topical formulations [1].

Clinical Pharmacokinetic and Adherence Monitoring

Procured by clinical research organizations (CROs) to calibrate highly sensitive LC-MS/MS bioanalytical assays. Because the parent drug is rapidly cleared, measuring the 17beta-carboxylic acid in patient urine or plasma serves as the primary quantitative biomarker for verifying adherence to inhaled corticosteroid therapies during severe asthma trials [1].

In Vitro CYP3A4 Metabolism and Drug-Drug Interaction (DDI) Screening

Employed as a downstream reference marker in hepatocyte spheroid and human liver microsome models. By quantifying the formation rate of this specific metabolite, researchers can evaluate the impact of co-administered CYP3A4 inhibitors (e.g., ketoconazole) or inducers on the metabolic clearance of fluticasone propionate [1].

XLogP3

2.6

UNII

TP537C010A

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

65429-42-7

Dates

Last modified: 08-15-2023

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